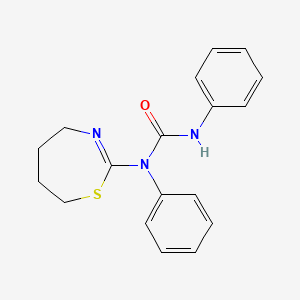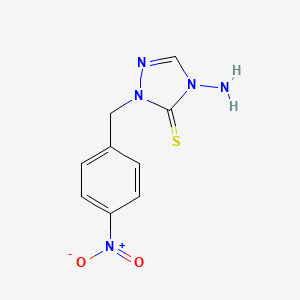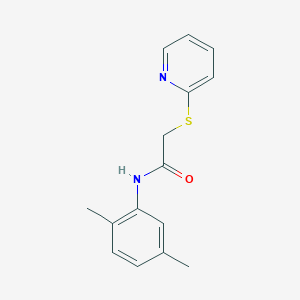![molecular formula C19H23N3O2S B5544795 N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)
N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds containing elements like isopropyl, phenyl, thiazol, and acetamide in their structure are often studied for their potential biological activities and chemical properties. Such compounds are synthesized through various methods, and their structural analysis is crucial for understanding their potential applications in fields like medicinal chemistry and materials science.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a substituent of 1,3,4-thiadiazole involves starting from 2-chloronicotinonitrile, with structures confirmed by spectroscopic methods such as NMR and IR (Zhou Bing-se, 2013).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography. For example, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide was analyzed, showing distinct geometric features and intermolecular hydrogen bonding, contributing to its stability and reactivity (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to various products depending on the reaction conditions and substrates used. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the compound's potential as a fluorescent probe for mercury ions (N. Shao et al., 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the compound's behavior under different conditions. The crystalline structure of related compounds often reveals the nature of intermolecular interactions, which are crucial for designing materials with specific properties (H. Fun et al., 2012).
Applications De Recherche Scientifique
Synthesis and Evaluation as Corrosion Inhibitors
A study investigated the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy as corrosion inhibitors in acidic and oil medium environments. The synthesized compounds demonstrated significant corrosion prevention efficiencies, making them potential candidates for industrial applications in corrosion protection (Yıldırım & Çetin, 2008).
Antimicrobial Activity and Quantum Calculations
New sulphonamide derivatives, including those of the 2-bromo-N-(phenylsulfonyl)acetamide series, have been synthesized and tested for antimicrobial activity. The study also included quantum calculations to correlate experimental data with theoretical predictions, indicating these compounds' potential as antimicrobial agents (Fahim & Ismael, 2019).
Synthesis for Antimicrobial and Antiproliferative Activities
Research focusing on the synthesis of new heterocycles incorporating the antipyrine moiety has demonstrated their antimicrobial and antiproliferative activities. These compounds, including various derivatives of acetamide, have potential applications in developing new therapeutic agents (Bondock et al., 2008; Bondock et al., 2008).
Nucleophilic Aromatic Substitution in Synthesis
The rearrangement reaction of 3-halo-4-aminopyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products, showcases a method of modifying molecular structures for potential pharmaceutical applications. This process involves a two-carbon insertion via nucleophilic aromatic substitution (Getlik et al., 2013).
Inhibitors of PI3K/mTOR for Cancer Therapy
A study on the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) explored various heterocycles to improve metabolic stability. These findings are crucial for developing more effective cancer therapies (Stec et al., 2011).
Anticancer Drug Development
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its potential as an anticancer drug, including molecular docking analyses targeting the VEGFr receptor. This study indicates the compound's promising application in cancer therapy (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-[(3S,4R)-1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)15-9-22(10-16(15)20-13(3)23)19(24)17-11-25-18(21-17)14-7-5-4-6-8-14/h4-8,11-12,15-16H,9-10H2,1-3H3,(H,20,23)/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXNGIZADVVDJR-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)
![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)
![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)
![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)
![2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)
![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)
![ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)